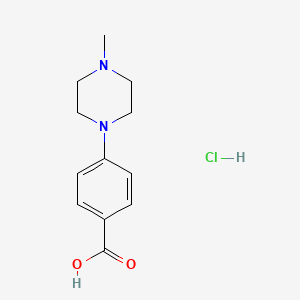

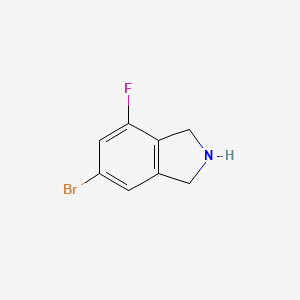

6-Bromo-4-fluoroisoindoline

Descripción general

Descripción

6-Bromo-4-fluoroisoindoline is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods can be inferred from the synthesis and study of similar bromo- and fluoro-substituted heterocycles. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of halogenated heterocycles, such as those related to 6-Bromo-4-fluoroisoindoline, often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines is achieved through a practical and scalable 4-step route from 2,4-dichloro-3-fluoroquinoline with high overall yields . Similarly, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline10. These methods could potentially be adapted for the synthesis of 6-Bromo-4-fluoroisoindoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-4-fluoroisoindoline can be characterized using various spectroscopic techniques such as IR, NMR, and LC-MS, as well as X-ray diffraction studies . These techniques allow for the determination of the conformation of the rings and the planarity of the system, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Halogenated heterocycles undergo a variety of chemical reactions, including nucleophilic aromatic substitution (S_NAr) , which could be relevant for further functionalization of 6-Bromo-4-fluoroisoindoline. The reactivity order for halogen displacement in S_NAr reactions is typically F > Br > Cl > I, depending on the nucleophile and reaction conditions . This information is valuable when considering the chemical reactions that 6-Bromo-4-fluoroisoindoline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated heterocycles are influenced by the presence of halogen atoms, which can affect the compound's stability, reactivity, and interaction with biological systems. For example, the stability of a novel fluorophore, 6-methoxy-4-quinolone, against light and heat is noteworthy, and its strong fluorescence is maintained across a wide pH range . These properties are important when considering the potential applications of 6-Bromo-4-fluoroisoindoline in biological systems.

Aplicaciones Científicas De Investigación

Herbicidal Activity

6-Bromo-4-fluoroisoindoline derivatives have shown potential in herbicidal applications. Specifically, compounds like 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione have demonstrated effective herbicidal activities. These compounds, designed through molecular docking studies, were found to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in plant metabolism, suggesting their use as novel PPO inhibitors for weed control (Gao et al., 2019).

Antibacterial Properties

Compounds related to 6-Bromo-4-fluoroisoindoline have been studied for their antibacterial properties. For instance, derivatives like 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have shown significant activity against various Gram-positive and Gram-negative bacteria, including quinolone-resistant strains. These findings highlight the potential of such compounds in the development of new antibacterial agents (Hayashi et al., 2002).

Synthesis of Antimicrobial Compounds

6-Bromo-4-fluoroisoindoline has been utilized in the synthesis of various antimicrobial compounds. The halogenated quinoline building blocks, derived from this compound, are crucial in the discovery of new antimicrobials. The synthetic methodologies developed for these compounds provide valuable tools for the synthesis of diverse antimicrobial agents (Flagstad et al., 2014).

Photomediated Gene Activation

In the field of genetics, derivatives of 6-Bromo-4-fluoroisoindoline have been explored for photo-mediated gene activation. A compound like 6-bromo-4-diazomethyl-7-hydroxycoumarin, which can form covalent bonds with RNA, has been used to control gene expression in zebrafish embryos. This technique offers an alternative to traditional gene knockdown methods and highlights the utility of 6-Bromo-4-fluoroisoindoline derivatives in advanced genetic research (Ando et al., 2001).

Development of Novel Pharmaceuticals

The chemical structure and reactivity of 6-Bromo-4-fluoroisoindoline make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been employed in developing new drugs, particularly in the fields of oncology and infectious diseases, showcasing its versatility in medicinal chemistry (Nishimura & Saitoh, 2016).

Safety And Hazards

6-Bromo-4-fluoroisoindoline is labeled with the GHS07 symbol, indicating that it can cause harm. The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJUKIHIUSKTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595288 | |

| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoroisoindoline | |

CAS RN |

689214-92-4 | |

| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)

![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)